molecular formula C11H13NO2 B14842364 5-(Cyclopropylmethyl)-2-hydroxybenzamide

5-(Cyclopropylmethyl)-2-hydroxybenzamide

Cat. No.: B14842364
M. Wt: 191.23 g/mol
InChI Key: BAMXBWQLKZOQGP-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethyl)-2-hydroxybenzamide is an organic compound that features a benzamide core with a cyclopropylmethyl group and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethyl)-2-hydroxybenzamide typically involves the following steps:

    Formation of the Cyclopropylmethyl Group: This can be achieved by reacting cyclopropylmethyl bromide with a suitable nucleophile.

    Attachment to the Benzene Ring: The cyclopropylmethyl group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via electrophilic aromatic substitution, using reagents such as hydroxylamine.

    Formation of the Benzamide: Finally, the benzamide group is formed by reacting the intermediate with an appropriate amine under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethyl)-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

5-(Cyclopropylmethyl)-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and benzamide groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopropylmethyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclopropylmethyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.

    5-(Cyclopropylmethyl)-2-aminobenzamide: Similar structure but with an amino group instead of a hydroxyl group.

    5-(Cyclopropylmethyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a hydroxyl group.

Uniqueness

5-(Cyclopropylmethyl)-2-hydroxybenzamide is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. The combination of the cyclopropylmethyl group and the hydroxyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-(cyclopropylmethyl)-2-hydroxybenzamide

InChI

InChI=1S/C11H13NO2/c12-11(14)9-6-8(3-4-10(9)13)5-7-1-2-7/h3-4,6-7,13H,1-2,5H2,(H2,12,14)

InChI Key

BAMXBWQLKZOQGP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CC(=C(C=C2)O)C(=O)N

Origin of Product

United States

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